5-Methylisoxazol-3-amine: A Technical Guide to Its Basic Properties for Researchers and Drug Development Professionals
5-Methylisoxazol-3-amine: A Technical Guide to Its Basic Properties for Researchers and Drug Development Professionals
Introduction
5-Methylisoxazol-3-amine is a heterocyclic amine that serves as a crucial building block in medicinal chemistry and drug development. Its isoxazole (B147169) core, a five-membered ring containing both nitrogen and oxygen, is a versatile scaffold found in numerous biologically active compounds. This technical guide provides an in-depth overview of the fundamental physicochemical properties of 5-Methylisoxazol-3-amine, detailed experimental protocols for their determination, and a summary of its known biological relevance. This document is intended to be a comprehensive resource for researchers, scientists, and professionals involved in the discovery and development of new therapeutics.
Core Physicochemical Properties
A thorough understanding of the basic properties of a molecule is fundamental to its application in drug design and development. These properties influence a compound's solubility, absorption, distribution, metabolism, and excretion (ADME) profile.
Data Presentation
The following table summarizes the key quantitative physicochemical properties of 5-Methylisoxazol-3-amine.
| Property | Value | Source |
| Molecular Formula | C₄H₆N₂O | [1] |
| Molecular Weight | 98.10 g/mol | [1] |
| Predicted pKa | 2.40 ± 0.10 | [2][3] |
| Melting Point | 59-61 °C | [4] |
| Aqueous Solubility | Soluble | [2][3] |
| Appearance | Off-White to Brown Solid | [3] |
Experimental Protocols
Accurate and reproducible experimental data are paramount in drug development. The following sections provide detailed methodologies for determining the key basic properties of 5-Methylisoxazol-3-amine.
Determination of pKa by UV-Vis Spectrophotometry
The ionization constant (pKa) is a critical parameter that dictates the charge state of a molecule at a given pH, significantly impacting its biological activity and pharmacokinetic properties. UV-Vis spectrophotometry offers a reliable method for pKa determination, provided the compound possesses a chromophore whose absorbance spectrum changes with protonation state.[5][6][7]
Principle:
The pKa is the pH at which the protonated and deprotonated forms of the molecule are present in equal concentrations. By measuring the absorbance of the compound across a range of pH values, a sigmoidal curve can be generated, from which the pKa can be determined as the inflection point.[5][6]
Methodology:
-
Preparation of Buffer Solutions: Prepare a series of buffer solutions with known pH values, typically spanning a range of at least 2 pH units above and below the expected pKa (e.g., pH 1 to pH 4 for 5-Methylisoxazol-3-amine). A constant ionic strength should be maintained across all buffers.[8]
-
Preparation of Stock Solution: Prepare a stock solution of 5-Methylisoxazol-3-amine in a suitable solvent (e.g., methanol (B129727) or DMSO). The final concentration of the organic solvent in the measurement solutions should be kept low (typically <1%) to minimize its effect on the pKa.
-
Sample Preparation: For each pH value, prepare a sample by adding a small, precise volume of the stock solution to the buffer solution in a quartz cuvette or a 96-well UV-transparent plate.
-
UV-Vis Measurement: Record the UV-Vis spectrum (e.g., from 200 to 400 nm) for each sample against a corresponding buffer blank.
-
Data Analysis:
Determination of Aqueous Solubility by the Shake-Flask Method
Aqueous solubility is a fundamental property that affects a drug's absorption and bioavailability. The shake-flask method is a widely accepted technique for determining the thermodynamic solubility of a compound.[9][10]
Principle:
An excess amount of the solid compound is equilibrated with a specific volume of aqueous buffer at a constant temperature. The concentration of the dissolved compound in the saturated solution is then determined analytically.[9]
Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of solid 5-Methylisoxazol-3-amine to a vial containing a known volume of purified water or a relevant buffer solution (e.g., phosphate-buffered saline, pH 7.4).
-
Seal the vial and place it in a shaker or orbital incubator set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the mixture for a sufficient period to reach equilibrium (typically 24-48 hours). The presence of undissolved solid should be visually confirmed.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the suspension to settle.
-
Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred.
-
Filter the aliquot through a low-binding syringe filter (e.g., 0.22 µm PVDF) to remove any remaining undissolved solid.
-
-
Quantification:
-
Prepare a series of standard solutions of 5-Methylisoxazol-3-amine of known concentrations.
-
Analyze the filtered supernatant and the standard solutions using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Construct a calibration curve from the standard solutions and use it to determine the concentration of 5-Methylisoxazol-3-amine in the saturated solution. This concentration represents the aqueous solubility of the compound.
-
Visualization of Experimental Workflows
To provide a clear visual representation of the experimental processes, the following diagrams have been generated using the DOT language.
Caption: Workflow for pKa Determination by UV-Vis Spectrophotometry.
Caption: Workflow for Aqueous Solubility Determination by the Shake-Flask Method.
Biological and Pharmacological Context
While 5-Methylisoxazol-3-amine is primarily recognized as a key intermediate in the synthesis of various pharmaceuticals, the isoxazole scaffold itself is associated with a broad spectrum of biological activities.
Role as a Synthetic Intermediate
5-Methylisoxazol-3-amine is a vital precursor in the production of sulfonamide antibiotics, most notably sulfamethoxazole.[11][12] The amino group of 5-Methylisoxazol-3-amine is crucial for the sulfonamide linkage. Additionally, it is used in the synthesis of various other compounds with potential therapeutic applications, including derivatives with antimicrobial and anti-inflammatory properties.[13] One notable application is its use in the synthesis of a potent inhibitor of the SARS-CoV-2 main protease (Mpro).[14]
Caption: Role of 5-Methylisoxazol-3-amine in Sulfonamide Synthesis.
Biological Activities of Isoxazole Derivatives
The isoxazole ring is a privileged scaffold in medicinal chemistry, and its derivatives have been reported to exhibit a wide range of pharmacological activities, including:
-
Antimicrobial: As seen in sulfonamides.
-
Anti-inflammatory: Some isoxazole-containing compounds show anti-inflammatory effects.[15]
-
Anticancer: Certain derivatives have demonstrated cytotoxic effects against cancer cell lines.[16]
-
Antiviral: Including activity against HIV and other viruses.[15]
-
CNS Activity: Isoxazole derivatives have been investigated for their potential in treating conditions like schizophrenia and Alzheimer's disease.[15] A notable example is muscimol, a psychoactive isoxazole derivative that is a potent GABAA receptor agonist.[17]
The diverse biological activities associated with the isoxazole ring underscore the importance of 5-Methylisoxazol-3-amine as a starting material for the synthesis of novel therapeutic agents.
Conclusion
5-Methylisoxazol-3-amine is a heterocyclic compound with fundamental physicochemical properties that make it a valuable building block in drug discovery and development. This guide has provided a summary of its core properties, detailed experimental protocols for their determination, and an overview of its biological significance. The presented information and methodologies are intended to support researchers and scientists in their efforts to design and develop new and effective medicines. Further experimental investigation to confirm the predicted pKa and to obtain a precise quantitative measure of its aqueous solubility is recommended for specific drug development programs.
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